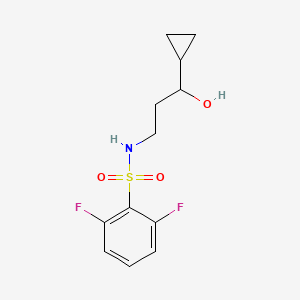

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide, also known as CRID3, is a small molecule inhibitor that has been widely used in scientific research as a tool for studying the function of a variety of proteins. CRID3 is a potent inhibitor of the AAA+ ATPase family of proteins, which are involved in various cellular processes such as protein degradation, DNA replication, and protein folding.

科学的研究の応用

Carbonic Anhydrase Inhibition

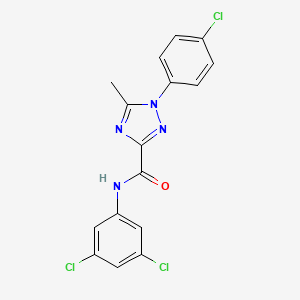

One notable application in scientific research involves the inhibition of carbonic anhydrase (CA) isoenzymes. N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide and its derivatives have been synthesized to serve as medium potency inhibitors of the cytosolic carbonic anhydrase isoforms I and II. Interestingly, they are identified as low nanomolar/subnanomolar inhibitors of the tumor-associated hCA IX and XII isoforms. The X-ray crystal structure of such sulfonamides in adduct with hCA II provides insights into the factors governing inhibitory power (Pala et al., 2014).

Cascade Reactions and Synthesis of Polycyclic Compounds

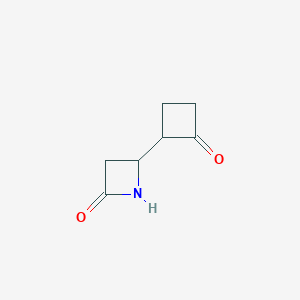

The compound has been used in Lewis acid catalyzed cascade reactions with 1,6-diynes and 1,6-enynes along with vinylidenecyclopropanes. These reactions produce polycyclic compounds and isopropylidene-3,3-diarylcyclobut-1-enylmethyl derivatives. Additionally, interesting cyclization and coupling reactions have been demonstrated under mild conditions, indicating the compound's significance in facilitating complex chemical synthesis processes (Yao & Shi, 2009).

Antitubercular Agent Potential

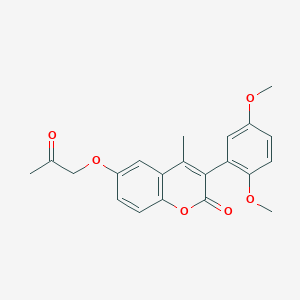

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has also been involved in studies related to antitubercular activity. Its derivatives have been docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, and the docking pose and non-covalent interactions provided insights into its plausible inhibitory action. This highlights its potential as an antitubercular agent (Purushotham & Poojary, 2018).

Synthetic and Biological Applications

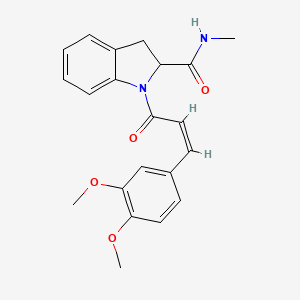

In the field of synthetic and biological applications, the compound has been used for Rhodium(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-Phenoxylsulfonamides. The process is appealing due to its atom-/step-economy and has been shown to be highly enantioselective, diastereoselective, and regioselective. This work has demonstrated the potentials of the developed protocol in both synthetic and biological contexts (Zheng et al., 2019).

特性

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-2-1-3-10(14)12(9)19(17,18)15-7-6-11(16)8-4-5-8/h1-3,8,11,15-16H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXGZRWXJUJGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)

![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)

![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)

![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)